3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Description
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS: 127792-81-8) is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol . Its structure features an indole core substituted at the 3-position with a 1,2,3,6-tetrahydropyridinyl group and a cyano (-CN) group at the 5-position. Its tetrahydropyridine moiety and electron-withdrawing cyano group contribute to its unique physicochemical and pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZOZAUGGYKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462669 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-81-8 | |
| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridyl derivatives with indole-5-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted indole derivatives .
Scientific Research Applications
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to downstream effects such as reduced inflammation or cell proliferation .
Comparison with Similar Compounds
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile
- CAS : 116480-60-5
- Molecular Formula : C₁₅H₁₅N₃
- Molecular Weight : 237.31 g/mol
- Key Modification : A methyl group replaces the hydrogen at the tetrahydropyridine nitrogen.
- However, steric effects may reduce binding affinity compared to the parent compound .
Bioisosteric Replacements
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : Estimated as C₁₁H₁₂N₃ (exact data unavailable).
- Key Modification : The indole core is replaced with pyrrolo[2,3-b]pyridine, a bioisostere with similar aromaticity but altered hydrogen-bonding capacity.
- Pharmacological Impact : This substitution retains SNDRI activity while enhancing dual affinity for the 5-HT₁A receptor and serotonin transporter (SERT), making it a candidate for multi-target-directed ligands (MTDLs) .
Positional Isomers and Pharmaceutical Derivatives
3-(1,2,3,6-Tetrahydropyridin-2-yl)pyridine Glutarate
- Key Modification : The tetrahydropyridine moiety is attached at the 2-position instead of the 4-position, and the compound is formulated as a glutarate salt.
- The glutarate salt improves aqueous solubility, facilitating pharmaceutical formulation .
Data Table: Comparative Analysis
Key Research Findings
- Methylation Effects : Methylation at the tetrahydropyridine nitrogen (C₁₅H₁₅N₃) increases molecular weight by ~14 g/mol and logP by ~0.5 units, favoring CNS activity but possibly reducing target engagement .
- Bioisosteric Replacement : The pyrrolo[2,3-b]pyridine analog demonstrates comparable SNDRI activity to the parent indole compound but with a 10-fold higher affinity for 5-HT₁A receptors in vitro .
- Positional Isomerism : The 2-yl tetrahydropyridine isomer exhibits a 30% lower binding affinity for MAT compared to the 4-yl derivative, highlighting the importance of nitrogen positioning .
Biological Activity
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.27 g/mol
- CAS Number : 65347-55-9
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties:
- Alzheimer's Disease Models : In vitro studies have demonstrated that it can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration. The inhibition of AChE is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Mechanism : It modulates the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in inflammatory diseases.
Study on Anticancer Activity
A notable study by Pendergrass et al. investigated the anticancer effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant apoptosis induction at concentrations above 10 µM .
Study on Neuroprotection
In a study focused on neuroprotection against oxidative stress, researchers found that treatment with this compound significantly reduced neuronal cell death induced by hydrogen peroxide exposure. The compound was effective at concentrations as low as 5 µM .
Q & A
Q. Basic
- 1H/13C NMR : Critical for confirming the indole and tetrahydropyridine substituents, including integration ratios for protons (e.g., NH signals at δ ~10 ppm) .
- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures batch consistency .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 224.27 for C14H13N3) .
How do structural modifications at the tetrahydropyridine or indole moieties influence binding affinity to neurological targets like 5-HT receptors?
Q. Advanced
- Tetrahydropyridine Modifications : Reduction of the 1,2,3,6-tetrahydropyridine double bond to piperidine decreases 5-HT6R affinity by ~50%, as seen in SAR studies of related N1-azinylsulfonylindoles . Alkyl substituents on the tetrahydropyridine nitrogen (e.g., methyl or n-propyl) reduce receptor binding by up to 11-fold .
- Indole Modifications : Adding electron-donating groups (e.g., 5-methoxy) enhances 5-HT1A/B affinity (Ki = 0.38–2.5 nM in RU 24969 derivatives) . Nitro groups at position 5 (e.g., 5-nitro analogues) may alter selectivity but require pharmacokinetic optimization .
What strategies address low bioavailability or metabolic instability in preclinical studies?
Q. Advanced
- Salt Formation : Pharmaceutically acceptable salts (e.g., glutarate) improve solubility and stability, as demonstrated in patents for similar tetrahydropyridine derivatives .
- Prodrug Design : Masking polar groups (e.g., cyano) via esterification or amidation can enhance membrane permeability.
- In Vitro Assays : Microsomal stability tests (human/rat liver microsomes) and Caco-2 permeability models guide structural refinements .
How can researchers resolve contradictions in SAR studies, such as divergent effects of substituents on receptor binding?
Q. Advanced
- Standardized Assays : Ensure consistent receptor isoforms, cell lines, and assay conditions (e.g., cAMP vs. calcium flux for 5-HT receptors).
- Computational Modeling : Molecular docking (e.g., using 5-HT1A crystal structures) predicts steric/electronic clashes caused by substituents .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., compare alkylation effects in vs. ) to identify confounding variables.
What in vitro assays are used for initial pharmacological profiling of this compound?
Q. Basic
- Radioligand Binding : Screen against 5-HT1A, 5-HT1B, and 5-HT6 receptors using [3H]-WAY-100635 or [3H]-LSD .
- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium mobilization (Gq-coupled) in HEK293 cells .
What computational methods predict the compound's interaction with novel targets?
Q. Advanced
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with unexplored targets (e.g., dopamine D2 receptors).
- QSAR Models : Train algorithms on datasets of indole derivatives to predict logP, pKa, and ADMET properties .
How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Q. Basic
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings of boronic acids to indole precursors .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during heterocycle formation .
What are the challenges in developing selective 5-HT receptor modulators based on this scaffold?
Q. Advanced
- Off-Target Effects : Cross-reactivity with adrenergic or dopaminergic receptors requires broad-spectrum screening.
- Selectivity Optimization : Bioisosteric replacement (e.g., pyridine for benzene) or introducing steric hindrance at critical positions .
How can analogues be designed to improve blood-brain barrier (BBB) penetration?
Q. Advanced
- logP Optimization : Target logP 2–3 via substituent adjustments (e.g., fluorine for cyano) to balance hydrophobicity.
- Molecular Weight : Keep <450 Da; truncate non-essential groups (e.g., simplify the tetrahydropyridine ring) .
- P-gp Efflux Assays : Test susceptibility to P-glycoprotein using MDCK-MDR1 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
